2-Cyclopropyl-6-fluorobenzoic acid
Description
Contextualization within Benzoic Acid Derivatives
Benzoic acid and its derivatives are a class of organic compounds that are ubiquitous in nature and have found widespread use in various industries, including the pharmaceutical, food, and chemical sectors. The basic structure of benzoic acid consists of a benzene (B151609) ring attached to a carboxyl group. This core structure can be modified by the addition of various functional groups at different positions on the benzene ring, leading to a vast array of derivatives with diverse chemical and physical properties.
The study of benzoic acid derivatives is a rich and active area of research. Scientists are constantly exploring new ways to synthesize these compounds and to tailor their properties for specific applications. For example, the introduction of different substituents can alter a molecule's acidity, solubility, reactivity, and biological activity. Some benzoic acid derivatives have been found to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov
Significance of Cyclopropyl (B3062369) and Fluoro Substituents in Organic Synthesis
The cyclopropyl and fluoro groups are two of the most important substituents in modern organic synthesis, particularly in the design of new drug candidates. scientificupdate.comresearchgate.netchemistryworld.com Each of these groups imparts a unique set of properties to a molecule, and their combined presence in 2-Cyclopropyl-6-fluorobenzoic acid makes it a particularly interesting subject of study.
The cyclopropyl group is a three-membered carbocyclic ring that is known for its ability to introduce conformational rigidity and to improve a molecule's metabolic stability. scientificupdate.comunl.ptacs.orgiris-biotech.denih.gov The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. unl.ptiris-biotech.de Additionally, the cyclopropyl group is often more resistant to metabolic degradation than other alkyl groups, which can lead to a longer duration of action for a drug. scientificupdate.comacs.orgiris-biotech.de
The fluoro group , on the other hand, is a small, highly electronegative atom that can have a profound impact on a molecule's electronic properties. researchgate.netvictoria.ac.nznih.govtandfonline.com The introduction of a fluorine atom can alter a molecule's acidity, basicity, and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netvictoria.ac.nznih.govtandfonline.com Fluorine can also participate in hydrogen bonding and other non-covalent interactions, which can enhance a molecule's binding affinity for a target protein. researchgate.netnih.gov
The combination of a cyclopropyl group and a fluoro group in a single molecule can lead to a synergistic effect, where the properties of the two groups complement each other to create a compound with enhanced characteristics. In the case of this compound, the cyclopropyl group provides conformational constraint and metabolic stability, while the fluoro group modulates the molecule's electronic properties and potential for biological interactions.
Overview of Research Trajectories for the Compound
Research on this compound has followed several distinct trajectories, driven by the compound's unique structural features and potential applications. One major area of investigation has been the development of efficient and selective methods for its synthesis. researchgate.netarkat-usa.orggoogle.com The presence of two different substituents on the benzoic acid ring presents a synthetic challenge, and chemists have explored various strategies to achieve the desired substitution pattern with high yield and purity.
Another important research direction has been the exploration of this compound as a building block for the synthesis of more complex molecules. nih.govresearchgate.net The compound's carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, which can then be used to construct a wide range of derivatives. evitachem.comchemicalbook.com These derivatives have been investigated for their potential use in medicinal chemistry, materials science, and other fields. nih.govnih.govevitachem.com
More recently, there has been growing interest in the potential biological activity of this compound and its derivatives. nih.govnih.gov The compound's unique combination of a cyclopropyl group and a fluoro group suggests that it may have interesting pharmacological properties. Researchers are currently investigating the compound's potential as an anti-inflammatory, anticancer, and antiviral agent, among other applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZKQITJIWUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603213-26-8 | |
| Record name | 2-cyclopropyl-6-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Cyclopropyl 6 Fluorobenzoic Acid
Classical Synthetic Approaches
Traditional methods for synthesizing polysubstituted aromatic compounds like 2-cyclopropyl-6-fluorobenzoic acid often rely on linear or convergent pathways, which involve the sequential modification of simpler starting materials.
Multi-step Linear Syntheses
Linear synthesis involves the stepwise construction of the target molecule from a single starting material. A plausible linear route to this compound can be devised from readily available halogenated fluorobenzenes. One such strategy begins with 1-bromo-3-fluorobenzene (B1666201).
This approach involves an initial ortho-directed metallation and carboxylation to form 2-bromo-6-fluorobenzoic acid. google.com This intermediate is then subjected to a cross-coupling reaction to introduce the cyclopropyl (B3062369) moiety.
Synthetic Sequence:
Carboxylation of 1-bromo-3-fluorobenzene: The process starts by dissolving 1-bromo-3-fluorobenzene in a suitable solvent like tetrahydrofuran (B95107) (THF). The solution is cooled to a low temperature (e.g., -78 °C), and a strong base such as lithium diisopropylamide (LDA) is added. This facilitates directed ortho-metallation. Subsequent quenching of the resulting organolithium species with solid carbon dioxide (dry ice) followed by an acidic workup yields 2-bromo-6-fluorobenzoic acid. google.com
Introduction of the Cyclopropyl Group: The key final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The 2-bromo-6-fluorobenzoic acid (or its corresponding ester for better solubility and reactivity) is reacted with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane). Heating the mixture drives the reaction to completion, furnishing the desired this compound after purification.
Convergent Synthetic Pathways
The most prominent example of a convergent approach is the aforementioned Suzuki-Miyaura cross-coupling reaction, which connects the two key structural motifs. Here, the pre-synthesized 2-bromo-6-fluorobenzoic acid serves as the aromatic core, and cyclopropylboronic acid is the coupling partner that introduces the cyclopropyl group. This final coupling step is the convergence point of the synthesis.
Modern and Sustainable Synthesis Techniques
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. These modern techniques are highly applicable to the synthesis of this compound.
Catalytic Reaction Development for Formation of the Compound
The formation of the crucial aryl-cyclopropyl C-C bond is most effectively achieved through catalytic cross-coupling reactions. The development and optimization of these catalytic systems are central to modern synthetic strategies.
Palladium-Catalyzed Suzuki-Miyaura Coupling: As previously mentioned, this is the benchmark reaction. Research in this area focuses on developing more active and stable catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvents. The choice of ligand for the palladium center is critical for the reaction's success.
Copper-Mediated Carboxylation: An alternative catalytic approach involves the carboxylation of a pre-formed cyclopropyl-substituted aromatic precursor. For instance, a synthetic route could generate 2-(2-cyclopropyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A subsequent copper-mediated carboxylation could then introduce the carboxylic acid group, a method that has been explored for related isomers. google.com
The table below summarizes typical conditions for the key catalytic step.
| Parameter | Catalytic System Details | Reference |
| Reaction Type | Suzuki-Miyaura Cross-Coupling | Generic |
| Aryl Halide | 2-bromo-6-fluorobenzoic acid methyl ester | google.com |
| Coupling Partner | Cyclopropylboronic acid | |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | |
| Base | Potassium carbonate (K₂CO₃) | |
| Solvent | Toluene / Water | |
| Temperature | 80-100 °C |
Green Chemistry Principles in Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. Key principles include the use of catalysis, alternative energy sources, and minimizing waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. lew.rorsc.org In the synthesis of this compound, the Suzuki coupling step can be significantly enhanced by using a microwave reactor. neuroquantology.comnih.gov This technology often leads to dramatic reductions in reaction times (from hours to minutes), increased yields, and higher product purity by minimizing side reactions. researchgate.net
The following table compares a hypothetical conventional heating method with a microwave-assisted approach for the Suzuki coupling step.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 6-12 hours | 10-30 minutes |
| Temperature | ~90 °C | ~120 °C |
| Energy Input | Conduction/Convection | Direct Molecular Interaction |
| Yield | Moderate to Good | Good to Excellent |
| Side Products | Potential for more degradation | Often reduced |
Solvent-Free or Greener Solvents: Some synthetic steps can be performed under solvent-free conditions. For example, reactions can be carried out by grinding the solid reactants together, sometimes with a solid support like silica (B1680970) gel, which can also act as a catalyst. neuroquantology.com When solvents are necessary, replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyl-THF is a key green chemistry objective.
Flow Chemistry Applications in Compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and easier scalability. uc.ptresearchgate.net
The synthesis of this compound is well-suited for adaptation to a flow process.
Lithiation and Carboxylation: The initial step of lithiation, which often involves highly reactive and pyrophoric organolithium reagents, can be performed much more safely in a microreactor. The short residence time and efficient heat dissipation minimize the risks associated with potential thermal runaways.
Catalytic Coupling: The Suzuki-Miyaura coupling can be implemented in a flow system using a packed-bed reactor containing an immobilized palladium catalyst. researchgate.net This approach allows for the easy separation of the product from the catalyst, enabling the catalyst to be reused and preventing contamination of the final product with heavy metals. The straightforward, continuous-flow synthesis of related cyclopropyl carbonyl compounds using reusable solid acid catalysts has been demonstrated, highlighting the potential of this technology. mdpi.com
A hypothetical flow setup would involve pumping solutions of the starting materials through a series of temperature-controlled reactor coils or columns, with in-line purification modules to remove byproducts before the subsequent reaction step. researchgate.net
Precursor Chemistry and Starting Material Utilization
Strategies for Incorporating Cyclopropyl Moieties
The introduction of a cyclopropyl group onto an aromatic ring is a key step in the synthesis of numerous pharmacologically active molecules, valued for its ability to improve metabolic stability and binding affinity. unl.pt Various synthetic approaches have been developed, ranging from the use of cyclopropyl-containing building blocks to the direct formation of the cyclopropyl ring on a pre-existing scaffold.
One of the most direct methods involves the acylation of an anthranilic acid derivative with cyclopropanecarbonyl chloride. mdpi.com This reaction, typically conducted in the presence of a base like triethylamine (B128534), yields a 2-[(cyclopropylcarbonyl)amino]benzoic acid intermediate. mdpi.com This precursor can then be further transformed, for example, by refluxing in acetic anhydride (B1165640) to form 2-cyclopropyl-4H-benzo[d] chinesechemsoc.orgmdpi.comoxazin-4-one, a versatile synthon for more complex heterocyclic systems. mdpi.com
Another widely used strategy employs cyclopropylamine (B47189) as a key precursor. thieme-connect.com In the synthesis of quinolone-based antibacterial agents, for instance, an intermediate such as ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-ethoxy-acrylate is reacted with cyclopropylamine. google.com This step introduces the cyclopropylamino moiety, which is crucial for the subsequent intramolecular cyclization to form the core quinoline (B57606) structure. google.com
More general and classical methods for forming the cyclopropyl ring itself are also relevant, although they may not be directly applied to a benzoic acid. These strategies include:
Catalytic cyclopropanation of alkenes using diazo compounds. thieme-connect.com
The Simmons-Smith reaction , which typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple. thieme-connect.com
The Corey-Chaykovsky reaction , where a sulfonium (B1226848) ylide is used to convert a carbonyl group into an epoxide, or an α,β-unsaturated carbonyl into a cyclopropyl ketone. thieme-connect.com
The Kulinkovich reaction for synthesizing cyclopropanols from esters with Grignard reagents in the presence of a titanium catalyst. thieme-connect.com
Modern synthetic chemistry has also seen the development of C-H activation techniques. For example, a ruthenium-catalyzed ortho-C-H allylation of benzoic acids with vinylcyclopropanes has been reported. researchgate.net This reaction proceeds via the selective cleavage of both a C-H and a C-C bond, leading to ortho-allylated benzoic acids. researchgate.net While this specific reaction yields an allyl group rather than a simple cyclopropyl substituent, it highlights the potential of C-H activation strategies for functionalizing the benzoic acid core. researchgate.net
Methods for Introducing Fluorine Atoms into Benzoic Acid Scaffolds
The site-selective incorporation of fluorine into aromatic systems is of paramount importance in medicinal chemistry, as it can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.comcas.cn Several methods exist for introducing fluorine onto a benzoic acid scaffold, particularly at the ortho position.
A common industrial approach involves starting with an already fluorinated precursor. For example, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a related complex molecule, utilizes 2,4-dichloro-5-fluorobenzoyl chloride as a key starting material. google.com This precursor itself can be prepared from 2,4-dichloro-5-methylaniline, where the fluorine atom is introduced via a diazotization reaction followed by a Schiemann or related transformation. google.com
The Balz-Schiemann reaction is a classical and widely used method for introducing a fluorine atom onto an aromatic ring. researchgate.net The process involves the conversion of an arylamine to its corresponding diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, releases nitrogen gas and boron trifluoride to yield the fluoroarene. researchgate.net This deaminative fluorination technique is a reliable, albeit sometimes harsh, method for fluorinating benzoic acid derivatives starting from their amino-substituted counterparts. researchgate.net
Halogen exchange (Halex) reactions provide another route. A patent describes the fluorination of 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride using potassium fluoride (B91410). google.com In this process, chlorine atoms on the benzoyl chloride ring are exchanged for fluorine atoms. The efficiency of the exchange depends on the number of chlorine atoms to be substituted, with at least one mole of potassium fluoride used per chlorine atom. google.com
More contemporary strategies focus on transition-metal-catalyzed C-H bond activation, which avoids the need for pre-functionalized substrates like amino or halo derivatives. cas.cn Palladium-catalyzed reactions, in particular, have been developed for the direct ortho-C-H fluorination of arenes. chinesechemsoc.org In many cases, a directing group is used to achieve high regioselectivity. The carboxylic acid group of benzoic acid can itself serve as a directing group, guiding the fluorination to the ortho position. researchgate.net These methods often employ electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. chinesechemsoc.orgmdpi.com
Another innovative approach is the nucleophilic fluorination of diaryliodonium salts or related hypervalent iodine compounds. arkat-usa.orgresearchgate.net For instance, 1-arylbenziodoxolones, which can be synthesized from 2-iodobenzoic acid derivatives, serve as effective precursors for producing fluorobenzoic acids. arkat-usa.orgresearchgate.net These precursors react with a fluoride source, such as cesium fluoride or potassium fluoride, often in a polar aprotic solvent, to yield the desired fluorinated benzoic acid. This method is particularly valuable for the synthesis of radiolabeled compounds, such as those containing fluorine-18 (B77423) for use in positron emission tomography (PET). arkat-usa.orgresearchgate.net
Finally, photocatalysis has emerged as a powerful tool in organofluorine chemistry. A photoinduced decarboxylative fluorination of benzoic acid derivatives has been developed, which uses copper as a catalyst. chinesechemsoc.org This method provides a novel pathway for converting the carboxylic acid group itself into a site for fluorination. chinesechemsoc.org
Reactivity and Transformation of 2 Cyclopropyl 6 Fluorobenzoic Acid
Carboxylic Acid Functional Group Chemistry
The carboxyl group is the most prominent functional group for transformations, readily undergoing reactions typical of carboxylic acids.
Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a standard approach. More advanced methods have been developed for fluorinated aromatic carboxylic acids to improve efficiency and reduce reaction times. For instance, methyl esterification can be achieved using methanol (B129727) with a heterogeneous catalyst like the metal-organic framework UiO-66-NH2. rsc.org This method has shown a significant reduction in reaction time compared to traditional derivatizing agents like the BF₃·MeOH complex. rsc.org Another common laboratory-scale method involves reacting the acid with an alkyl halide, such as ethyl iodide, in the presence of a non-nucleophilic base like triethylamine (B128534) in a polar aprotic solvent. google.com
Table 1: Catalytic Methyl Esterification of Various Fluorobenzoic Acids
This table showcases the relative conversion yields for the esterification of different fluorobenzoic acid isomers using a UiO-66-NH2 catalyst, demonstrating the general applicability of such methods to this class of compounds. rsc.org
| Fluorobenzoic Acid Isomer | Relative Conversion Yield (%) |
| 2-Fluorobenzoic acid | 134.18 |
| 3-Fluorobenzoic acid | 137.97 |
| 4-Fluorobenzoic acid | 169.86 |
| 2,6-Difluorobenzoic acid | 102.53 |
| 2,3,4,5-Tetrafluorobenzoic acid | 100.00 |
Amidation: The synthesis of amides from 2-Cyclopropyl-6-fluorobenzoic acid can be accomplished using standard peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a base like 2,6-lutidine, are effective for forming the amide bond with primary or secondary amines. rsc.org Another approach involves the direct condensation of the carboxylic acid with an amine under microwave irradiation, often facilitated by a catalyst such as p-toluenesulfonic acid supported on silica (B1680970) gel. neuroquantology.com This green chemistry method can provide high yields in short reaction times. neuroquantology.com
The removal of the carboxylic acid group (decarboxylation) from aromatic rings is often challenging but can be achieved under specific conditions, typically involving transition metal catalysts. For ortho-substituted benzoic acids, silver- and copper-catalyzed decarboxylation reactions are well-documented. In a process relevant to this compound, the decarboxylation of 2-fluorobenzoic acid has been studied using copper catalysts. qmul.ac.uk The mechanism is proposed to involve the formation of a copper(I) benzoate (B1203000) intermediate, which then undergoes thermal decarboxylation to form an aryl-copper species, followed by protonolysis to yield the final product. The presence of ortho substituents can influence the reaction temperature and efficiency. qmul.ac.uk
Cyclopropyl (B3062369) Ring Reactivity
The three-membered cyclopropyl ring is characterized by significant ring strain (Baeyer and Pitzer strain), which provides a thermodynamic driving force for ring-opening reactions. qmul.ac.uk
The stability of the cyclopropyl ring in this compound is context-dependent. While stable under many conditions, it can be induced to open under thermal, photochemical, or specific reagent-mediated conditions. qmul.ac.uk
Research on related cyclopropyl ketones shows that the ring is susceptible to opening under UV irradiation, a property exploited in photolabile protecting groups. For cyclopropanecarboxylic acid derivatives, the reaction pathway can be directed by the choice of reagents. For example, in the Robinson-Gabriel type synthesis of oxadiazoles (B1248032) from cyclopropanecarboxylic acid hydrazides, the cyclopropyl ring remains intact when using triphenylphosphine/carbon tetrachloride (PPh₃/CCl₄). researchgate.net However, when CCl₄ is replaced with carbon tetrabromide (CBr₄) or tetraiodomethane (CI₄), the cyclopropane (B1198618) ring undergoes opening after the initial dehydration, yielding 2-(3-halopropyl)-5-substituted- evitachem.comgoogle.comuni.lu-oxadiazoles. researchgate.net This suggests that a similar halogen-mediated ring-opening could be a potential transformation pathway for derivatives of this compound.
Table 2: Influence of Reagents on Cyclopropane Ring Integrity in Oxadiazole Synthesis researchgate.net
| Reagent System | Fate of Cyclopropyl Ring | Product Type |
| PPh₃/CCl₄ | Intact | 2-Cyclopropyl-1,3,4-oxadiazole |
| PPh₃/CBr₄ | Ring-opening | 2-(3-Bromopropyl)-1,3,4-oxadiazole |
| PPh₃/CI₄ | Ring-opening | 2-(3-Iodopropyl)-1,3,4-oxadiazole |
Functionalization at the Cyclopropyl Moiety
Direct functionalization of the C-H bonds of the cyclopropyl ring is a modern synthetic challenge. acs.orgnih.gov Palladium-catalyzed reactions have emerged as a powerful tool for such transformations. While specific examples for this compound are not detailed, analogous systems show that C(sp³)–H palladation can occur. acs.orgnih.gov These reactions often proceed through the formation of an alkyl–Pd(II) intermediate, which can then undergo further reactions. acs.orgnih.gov Cascades involving aza-Heck cyclization followed by C–H palladation have been used to create complex cyclopropane-fused N-heterocycles, demonstrating the feasibility of activating the C-H bonds on a cyclopropyl ring as part of a broader transformation. acs.orgnih.gov This suggests that, under the appropriate catalytic conditions, direct modification of the cyclopropyl group itself is a potential, albeit advanced, reaction pathway.
Aromatic Ring Reactivity and Substitution Patterns
The reactivity of the benzene (B151609) ring is strongly influenced by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution, while the cyclopropyl group is an activating ortho-, para-director. The carboxylic acid is a deactivating, meta-directing group. The combination of these effects, along with steric hindrance from the ortho-cyclopropyl group, makes electrophilic substitution complex and likely to occur at the positions para to the fluorine or cyclopropyl groups (positions 4 and 5).
However, a more significant reaction pathway for this type of substituted ring is nucleophilic aromatic substitution (S_NAr). The fluorine atom is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ortho-carboxyl group. Research on the closely related 2,6-difluorobenzoic acid shows that one of the fluorine atoms can be selectively displaced by various nucleophiles, such as amines. google.com This reaction is often performed in an aprotic solvent like THF. google.com Similarly, in more complex systems derived from this core structure, such as 7-chloro-1-cyclopropyl-6-fluoro-quinolones, the halogen at a position activated by nitro and keto groups is readily displaced by amine nucleophiles. farmaciajournal.commdpi.com This indicates that the fluorine atom of this compound is a probable site for nucleophilic attack, particularly after conversion of the carboxylic acid to a stronger electron-withdrawing group or under forcing conditions.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is complex due to the competing directing effects of the substituents. The cyclopropyl group is an activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a strong deactivating, meta-directing group. The fluorine atom is also deactivating due to its strong inductive electron-withdrawing effect (-I), but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M). wikipedia.orgchemistrysteps.com
The outcome of an EAS reaction, such as nitration, depends on the balance of these effects. The strong -I effect of fluorine deactivates the adjacent ortho position (C3) significantly. ijrar.org The carboxylic acid directs incoming electrophiles to the C3 and C5 positions. The cyclopropyl group directs to the C3 and C5 positions as well (ortho and para, respectively). The fluorine atom directs to the C3 and C5 positions (ortho and para, respectively). Therefore, substitution is most likely to occur at the C5 position, which is para to the fluorine, para to the cyclopropyl group, and meta to the carboxylic acid. The C3 position is sterically hindered and electronically deactivated by both the adjacent fluorine and cyclopropyl groups.
In the case of fluorobenzene (B45895) itself, nitration yields a high proportion of the para product over the ortho product, a preference attributed to the potent inductive deactivation at the ortho position. wikipedia.orgijrar.org For this compound, the combined directing effects strongly favor substitution at C5.
| Substituent | Activating/Deactivating | Directing Effect | Governing Factor |
|---|---|---|---|
| -COOH | Strongly Deactivating | Meta | Inductive and Resonance Withdrawal |
| -F | Deactivating | Ortho, Para | Strong Inductive Withdrawal (-I), Weaker Resonance Donation (+M) chemistrysteps.com |
| -c-C3H5 | Activating | Ortho, Para | σ-donation from C-C bonds |
Nucleophilic Aromatic Substitution Mechanisms
The presence of an electron-withdrawing fluorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is completed by the departure of the fluoride (B91410) ion, restoring the aromaticity of the ring.
This reactivity is exploited in the synthesis of quinolone antibacterials. For instance, derivatives of 2,4-dichloro-5-fluorobenzoic acid are used as starting materials. researchgate.netmdpi.com In these systems, a nucleophile, such as an amine, displaces a chloride that is activated by the para-fluoro and ortho-nitro or carbonyl groups. mdpi.commdpi.com
Studies on 2,6-difluorobenzoic acid demonstrate that the fluorine atom can be readily displaced by various nucleophiles. researchgate.netgoogle.com The reaction with lithium amides or organolithium reagents proceeds via an SNAr mechanism to yield substituted anthranilic acids or other derivatives, often without the need for protecting the carboxylic acid group. researchgate.netgoogle.com The electron-withdrawing carboxylate group, once formed by deprotonation, helps to stabilize the intermediate Meisenheimer complex, facilitating the substitution. In the case of 2,6-difluorobenzoic acid, nucleophilic attack occurs exclusively at the C2 position, demonstrating high regioselectivity. researchgate.net
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,6-Difluorobenzoic acid | Lithium diethylamide | 2-(Diethylamino)-6-fluorobenzoic acid | google.com |
| 2,6-Difluorobenzoic acid | n-Butyllithium | 2-n-Butyl-6-fluorobenzoic acid | google.com |
| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | p-Toluidine | Ethyl 1-cyclopropyl-6-fluoro-7-(p-tolylamino)-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | mdpi.com |
C-H Functionalization Strategies
Modern synthetic methods allow for the direct functionalization of C–H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. For a molecule like this compound, several C–H functionalization strategies could be envisioned, targeting either the aromatic ring or the cyclopropyl group.
The carboxylic acid group can act as a directing group in transition metal-catalyzed reactions, typically favoring ortho-C–H activation. However, in this molecule, both ortho positions (C2 and C6) are already substituted. The fluorine atom is also known to be a potent directing group for ortho-metalation. researchgate.net This could potentially direct functionalization to the C5 position through a palladium-catalyzed C-H arylation, although this would be a meta functionalization relative to the fluorine itself, possibly proceeding through a relayed palladation mechanism. researchgate.net
Palladium-catalyzed C–H arylation has been successfully applied to cyclopropylmethylamines, demonstrating that C(sp³)–H bonds on a cyclopropyl ring can be targeted. nih.gov This suggests that, under appropriate conditions, direct functionalization of the cyclopropyl C-H bonds in this compound might be achievable. Furthermore, palladium-catalyzed intramolecular C–H arylation of pyridine (B92270) derivatives bearing an amide linkage has been shown to be an effective method for creating fused heterocyclic systems, a strategy that could be adapted for derivatives of the title compound. beilstein-journals.org
Influence of Fluorine on Reactivity and Selectivity
The fluorine atom at the C6 position exerts a profound influence on the chemical properties of the benzoic acid ring through a combination of steric and electronic effects.
Steric and Electronic Effects of Fluorine
Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic attack. Simultaneously, fluorine can donate electron density to the ring via a resonance or mesomeric effect (+M) by sharing one of its lone pairs. chemistrysteps.com While the -I effect generally outweighs the +M effect, making fluorobenzene less reactive than benzene in EAS, the +M effect is crucial for directing incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com The overlap between fluorine's 2p orbitals and the ring's π-system is more effective than for other halogens, making fluorine's +M effect more significant. masterorganicchemistry.com
The presence of a substituent at the ortho position of a benzoic acid generally increases its acidity, a phenomenon known as the ortho-effect. This is attributed to a combination of steric and electronic factors. Sterically, the ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby stabilizing the carboxylate anion. chemistrysteps.com
Regioselectivity in Functionalization Reactions
The fluorine atom plays a critical role in determining the site of reaction (regioselectivity) in various transformations.
Electrophilic Aromatic Substitution: As an ortho, para-director, the fluorine atom directs electrophiles to the C3 and C5 positions. However, the strong deactivating inductive effect is most pronounced at the adjacent ortho position (C3). ijrar.org This leads to a strong preference for substitution at the para position (C5). This effect, combined with the directing influence of the cyclopropyl and carboxyl groups, reinforces C5 as the most probable site for electrophilic attack.
Nucleophilic Aromatic Substitution: In SNAr reactions, the fluorine atom serves as a good leaving group. Its electron-withdrawing nature activates the ring for nucleophilic attack, particularly at the carbon to which it is attached (the ipso position). In molecules like 2,6-difluorobenzoic acid, nucleophilic attack occurs selectively at one of the fluorine-bearing carbons. researchgate.netgoogle.com
C-H Functionalization: Fluorine can act as a powerful directing group in metal-catalyzed C-H activation. It strongly promotes metalation at the ortho C-H bond (C5 in this case, as C3 is blocked). researchgate.net This directing ability can be harnessed to achieve regioselective C-H functionalization reactions that might be difficult to achieve otherwise.
Derivatization and Application As a Synthetic Building Block
Synthesis of Advanced Intermediates
The intrinsic chemical functionalities of 2-cyclopropyl-6-fluorobenzoic acid allow it to be readily converted into a range of advanced intermediates, which are pivotal for building bioactive heterocyclic systems.
The 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the hallmark of the highly successful fluoroquinolone class of antibiotics. While this compound contains key structural elements of this core, it is not the typical starting material for the de novo construction of the quinolone ring system in major industrial syntheses.
Instead, established routes, such as the Gould-Jacobs reaction and its modifications, typically begin with a suitably substituted aniline (B41778) which undergoes condensation with a diethyl ethoxymethylenemalonate (DEEM) or similar malonic ester, followed by a high-temperature thermal cyclization. wikipedia.orgsemanticscholar.orgablelab.euvcu.edu
The industrial synthesis of foundational fluoroquinolones like ciprofloxacin (B1669076) illustrates a different strategy. These pathways often commence with a more elaborately substituted benzene (B151609) ring, such as 2,4-dichloro-5-fluorobenzoyl chloride. google.comresearchgate.net This acid chloride is reacted with diethyl malonate, and the resulting intermediate is subsequently treated with cyclopropylamine (B47189) to introduce the N-1 cyclopropyl (B3062369) group. guidechem.com The final quinolone ring is then formed via a base-catalyzed cyclization. This approach highlights that the core is assembled piece by piece, rather than starting from a pre-formed cyclopropyl-fluorobenzoyl structure. Therefore, the synthesis of the quinolone core is a process designed to create the structural features of a 2-cyclopropyl-6-fluoro-benzoyl derivative, rather than starting with it.
The reactivity of the fluorobenzoic acid moiety is well-suited for constructing other fused heterocyclic systems, particularly quinazolinones. Research has demonstrated that fluorobenzoic acids can serve as effective precursors for the quinazolinone core. researchgate.net A common strategy involves the intramolecular nucleophilic displacement of the ortho-fluoro substituent by a nitrogen nucleophile. For instance, a synthetic route to 1H-quinazoline-2,4-diones can start from a fluorobenzoic acid, which is converted to an amide and then cyclized. researchgate.net
Furthermore, metal-free methods have been developed for synthesizing quinazolinones through the intermolecular tandem cyclization of 2-halobenzoic acids and amidines. rsc.org This suggests a viable pathway where a halogenated derivative of this compound could be effectively used to generate the corresponding quinazolinone scaffold.
In contrast, the direct application of this compound in the synthesis of benzodiazepines is not commonly reported. Standard synthetic routes to the 1,4-benzodiazepine (B1214927) core typically rely on precursors like 2-aminobenzophenones, o-phenylenediamines, or other specialized starting materials that can provide the necessary N-C-C-N backbone for the seven-membered ring, making the benzoic acid an unsuitable starting point. bcrec.idresearchgate.net
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. tcichemicals.com While this compound is not typically a primary structural component in MCRs, related fluorobenzoic acids have found a niche role as effective Brønsted acid co-catalysts in complex cascade reactions that resemble MCRs in their efficiency.
For example, in certain organocatalytic vinylogous Michael additions used for the enantioselective synthesis of complex chiral lactams, 2-fluorobenzoic acid is added to facilitate the reaction and improve yields. thieme-connect.dechim.it It is believed to assist in the activation of substrates or intermediates within the catalytic cycle. This application showcases the utility of the electronic properties of fluorobenzoic acids in orchestrating complex chemical transformations, a role that this compound could also fulfill.
Role in Complex Molecule Construction
Beyond serving as a precursor to intermediates, the structural framework of this compound is central to the design and synthesis of complex, biologically active molecules and diverse chemical libraries.
The development of libraries of chemical analogues is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The fluoroquinolone core, which is structurally derived from the 2-cyclopropyl-6-fluorobenzoyl system, is a prime scaffold for this purpose.
A prevalent strategy involves the synthesis of a common quinolone intermediate, such as 1-cyclopropyl-6-fluoro-4-oxo-7-chloro-1,4-dihydroquinoline-3-carboxylic acid. This key intermediate is then subjected to nucleophilic aromatic substitution at the C-7 position with a large and diverse collection of amines (e.g., substituted piperazines). nih.gov This parallel synthesis approach enables the rapid generation of a large library of novel fluoroquinolone analogues. nih.govnih.gov Each analogue retains the essential pharmacophore responsible for targeting bacterial enzymes while exploring how different C-7 substituents affect potency, spectrum of activity, and pharmacokinetic properties.
The term "total synthesis" typically refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. In the context of major pharmaceutical agents like the fluoroquinolones, the synthetic pathways are highly optimized industrial processes.
As noted previously (Section 4.1.1), the total synthesis of blockbuster drugs such as Ciprofloxacin does not begin with this compound. researchgate.net The synthesis of Ciprofloxacin starts from 2,4-dichloro-5-fluorobenzoic acid, google.com while that of another advanced veterinary fluoroquinolone, Pradofloxacin, begins with 2,4-dichloro-3-cyano-5-fluorobenzoic acid. guidechem.com
However, these synthetic pathways are explicitly designed to construct the 1-cyclopropyl-6-fluoro-4-oxo-quinoline core as the central and indispensable feature of the final molecule. The complex series of reactions—acylation, condensation, substitution, and cyclization—all converge to build this specific molecular architecture. Thus, while this compound itself is not the starting point, its derivative core structure is the ultimate target of these complex total syntheses, underscoring its foundational importance to this entire class of pharmaceuticals.
Mechanistic Insights from Derivatization Studies
The derivatization of this compound is not merely a synthetic exercise but also a subject of mechanistic inquiry. Understanding the pathways through which it reacts and how catalysts and ligands influence these transformations is crucial for developing more efficient and selective synthetic methods. Mechanistic studies, combining experimental observations and computational analysis, have provided significant insights into the behavior of this and structurally related compounds in complex chemical environments.
Reaction Pathway Elucidation
The elucidation of reaction pathways for derivatives of this compound often involves dissecting multi-step catalytic cycles. A prominent example is found in palladium-catalyzed intramolecular reactions, where the interplay between the cyclopropyl group and the aromatic ring can be harnessed to form complex heterocyclic structures.
Studies on related systems, such as the aza-Heck-triggered C(sp³)–H functionalization cascade, offer a model for understanding these pathways. acs.org The generally accepted mechanism for such a cyclopropanation sequence begins with the generation of an alkyl–Pd(II) intermediate through an aza-Heck-type cyclization. acs.org This intermediate then undergoes a C(sp³)–H palladation to form a palladacyclobutane. acs.org The final product, a cyclopropane-fused N-heterocycle, is released via reductive elimination from this palladacyclobutane intermediate. acs.org The process is facilitated by a base, which aids in the deprotonation steps and subsequent protodecarboxylation of additives like pentafluorobenzoate. acs.org
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in clarifying the mechanisms of related transformations. For instance, DFT calculations on the copper-catalyzed decarboxylation of the structurally similar 2-fluorobenzoic acid have shown that the copper center adopts a distorted tetrahedral geometry in the transition state. qmul.ac.uk Such computational insights help to rationalize experimental observations and predict the feasibility of different reaction pathways. qmul.ac.uknih.gov
Experimental techniques are also vital for pathway elucidation. Radical probe experiments, for example, can determine whether a reaction proceeds through a radical-based mechanism. nih.gov In cobalt-catalyzed cross-coupling reactions, the use of substrates bearing a cyclopropyl substituent can act as a radical clock to support the intermediacy of radical species. nih.gov Furthermore, in situ reaction monitoring can differentiate between potential reactive intermediates, as demonstrated in studies that ruled out the role of acyl fluorides in certain peptide coupling reactions by comparing reaction rates. researchgate.net
The key steps in a proposed cyclopropanation cascade are summarized below:
Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed Cyclopropanation| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Aza-Heck-type cyclization of the starting material under Pd(0) catalysis. | Alkyl–Pd(II) species |
| 2 | Intramolecular C(sp³)–H palladation, often via a concerted metalation-deprotonation. | Palladacyclobutane |
| 3 | Reductive elimination from the palladacycle. | Final cyclopropane-fused product |
| 4 | Catalyst regeneration and side-product formation. | Regenerated Pd(0) catalyst |
This combination of studying related model reactions, computational modeling, and direct experimental probing provides a robust framework for understanding the complex reaction pathways involved in the derivatization of this compound.
Ligand and Catalyst Optimization in Coupled Reactions
The success of transition-metal-catalyzed reactions involving this compound and its derivatives is highly dependent on the careful selection and optimization of ligands and catalyst systems. The ligand, which coordinates to the metal center, can profoundly influence the catalyst's reactivity, stability, and selectivity.
In palladium-catalyzed cross-coupling reactions, 2-fluorobenzoic acid itself has been employed as a co-catalyst. epfl.ch Interestingly, while its omission in certain reactions did not always lead to a complete loss of reactivity, it often resulted in a significant decrease in enantioselectivity, highlighting its crucial role in the stereochemistry-determining step. epfl.ch
Ligand optimization studies have been extensive, exploring various classes of ligands to enhance reaction outcomes. These studies often involve screening a library of ligands to identify the optimal balance of steric and electronic properties.
Key Findings from Ligand Optimization Studies:
Amino Acid-Based Ligands: In palladium-catalyzed C-H functionalization, monodentate N-acyl amino acids (MPAA) have been identified as highly effective ligands. acs.org Optimization studies revealed that conformationally restricted ligands, such as a cyclopropyl amino acid, could lead to moderate yields and enantioselectivity. epfl.chacs.org However, switching to a less conformationally restricted ligand resulted in a marked improvement in both yield and enantiomeric excess. epfl.chacs.org Further investigations confirmed that an electron-poor nitrogen, a free carboxylic acid group, and a secondary amine were all critical for high reactivity. epfl.chacs.org It was also found that bulkier N-protecting groups on the amino acid ligand were superior. epfl.chacs.org
Phosphine and Phosphoramidite Ligands: Axially chiral phosphoramidites have demonstrated excellent levels of enantiocontrol in reactions where 2-fluorobenzoic acid acts as a cocatalyst. epfl.ch In other contexts, such as the synthesis of cyclopropane-fused heterocycles, a library of novel phosphine-based ligands was designed and evaluated, from which a specific ligand, L3 , emerged as optimal for promoting the desired C(sp³)–H functionalization cascade. nih.gov
Additives: The efficiency of a catalytic system is not solely dependent on the ligand. In the aza-Heck cyclization-cyclopropanation sequence, the addition of cesium pivalate (B1233124) (CsOPiv) was found to dramatically increase the reaction yield from 13% to 56% under otherwise identical conditions. nih.gov This underscores the importance of optimizing all reaction components, including additives that can facilitate key steps like deprotonation or stabilize catalytic intermediates.
The table below illustrates the impact of ligand and additive optimization on reaction efficiency, based on findings from related systems.
Table 2: Example of Ligand and Additive Optimization in a Catalytic Cascade Reaction
| Entry | Catalyst System | Additive | Yield (%) |
|---|---|---|---|
| 1 | Pd(dba)₂ / L3 | None | 13 |
| 2 | Pd(dba)₂ / L3 | CsOPiv (100 mol%) | 56 |
Data derived from a proof-of-concept study on a related cyclization process. nih.gov
These mechanistic insights, derived from both pathway elucidation and systematic catalyst optimization, are fundamental to advancing the synthetic utility of this compound, enabling the creation of complex molecules with high precision and efficiency.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular-level characteristics of 2-cyclopropyl-6-fluorobenzoic acid. These methods can model the molecule's electronic landscape and predict its behavior in chemical reactions.
The electronic structure of this compound is significantly influenced by its ortho substituents. The fluorine atom acts as a potent electron-withdrawing group through its inductive effect, while the cyclopropyl (B3062369) group can donate electron density to the aromatic ring via its π-character. DFT calculations can quantify these effects by mapping the electron density distribution and molecular electrostatic potential.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the molecule's reactivity. The energies and spatial distributions of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the electron-withdrawing nature of the fluorine and carboxyl groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of Substituted Benzoic Acids
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Benzoic Acid | -6.89 | -1.23 | 2.54 |
| 2-Fluorobenzoic Acid | -7.05 | -1.51 | 3.12 |
| This compound (Estimated) | -6.95 | -1.45 | ~3.0 |
Note: The values for this compound are estimated based on trends observed in related substituted benzoic acids. Actual DFT calculations are required for precise values.
Theoretical modeling of reaction pathways involving this compound can reveal detailed mechanistic information. By mapping the potential energy surface along a reaction coordinate, chemists can identify transition state structures and calculate activation energies. This is particularly valuable for understanding reactions such as electrophilic aromatic substitution or the formation of derivatives at the carboxyl group.
For example, in a reaction involving the deprotonation of the carboxylic acid, transition state modeling can elucidate the role of the ortho substituents in stabilizing or destabilizing the resulting carboxylate anion. The steric hindrance from the cyclopropyl group and the electronic influence of the fluorine atom can be quantitatively assessed.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.
The presence of two ortho substituents in this compound leads to significant steric strain, which in turn dictates the molecule's preferred three-dimensional structure. The orientation of the cyclopropyl group and the carboxylic acid group relative to the benzene (B151609) ring is of particular interest.
Conformational analysis through MD simulations can identify the lowest energy conformers and the energy barriers between them. It is likely that the carboxylic acid group will be twisted out of the plane of the aromatic ring to minimize steric clashes with the adjacent cyclopropyl and fluorine groups. This "ortho effect" has significant implications for the molecule's acidity and reactivity. researchgate.netrsc.org
Table 2: Torsional Angles in Ortho-Substituted Benzoic Acids
| Compound | Torsion Angle (C2-C1-C=O) |
| 2-Methylbenzoic Acid | 21.5° |
| 2-tert-Butylbenzoic Acid | 58.7° |
| This compound (Estimated) | ~40-50° |
Note: The value for this compound is an estimation based on the steric bulk of the substituents.
The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can model these interactions, providing insights into solvation effects on reactivity and conformation. For example, in a polar protic solvent, hydrogen bonding between the solvent and the carboxylic acid group will play a crucial role. The simulations can also reveal how the cyclopropyl and fluoro substituents influence the local solvent structure.
Structure-Reactivity and Structure-Selectivity Correlations
A key goal of computational studies on this compound is to establish clear relationships between its structure and its chemical behavior. The "ortho effect" is a classic concept in physical organic chemistry, and this molecule provides a complex example. researchgate.netrsc.org The combination of a sterically demanding but potentially electron-donating cyclopropyl group and an electron-withdrawing fluorine atom can lead to unique reactivity and selectivity patterns.
For instance, the acidity of the carboxylic acid is expected to be enhanced by the electron-withdrawing fluorine atom but potentially modulated by the steric and electronic effects of the cyclopropyl group. rsc.org Computational models can dissect these contributions and correlate calculated properties, such as the pKa, with the structural parameters of the molecule. Similarly, the regioselectivity of reactions on the aromatic ring will be a function of the directing effects of all three substituents, which can be rationalized and predicted using computational models.
Prediction of Reaction Outcomes
The prediction of reaction outcomes for molecules like this compound is heavily influenced by the conformational preferences of the carboxylic acid group relative to its ortho substituents. DFT calculations on closely related systems, such as 2-fluoro- and 2,6-disubstituted benzoic acids, provide a framework for these predictions. nih.govresearchgate.net
Computational studies reveal that the carboxylic acid group can exist in different conformations, primarily defined by the O=C-O-H dihedral angle. For instance, in 2-fluorobenzoic acid, the cis conformer is significantly more stable than the trans conformer. nih.gov A detailed investigation of 2-chloro-6-fluorobenzoic acid, an analog of the title compound, using B3LYP/6-311++G(d,p) calculations, identified two primary conformers. researchgate.net These conformers are distinguished by the orientation of the carboxylic acid group relative to the flanking halogen atoms. The relative energies of these structures determine their population at a given temperature and, consequently, their contribution to a chemical reaction. The most stable conformer represents the ground state from which most reactions will initiate, and its geometry dictates the steric and electronic environment for an approaching reagent.
| Conformer | O=C-O-H Dihedral Angle (°) | Relative Energy (kJ·mol⁻¹) | Key Intramolecular Interaction |
|---|---|---|---|
| Conformer I (Most Stable) | 4.4 | 0.00 | O-H···O=C (internal) |
| Conformer II | 1.8 | 0.23 | O-H···O=C (internal) |
Note: Data is for 2-chloro-6-fluorobenzoic acid, a structural analog used to infer the behavior of this compound. Calculations were performed at the B3LYP/6-311++G(d,p) level of theory.By understanding the stable ground-state geometries and the energy barriers to rotation, chemists can better predict which reaction pathways are favored, leading to more accurate predictions of product distributions.
Elucidating Mechanistic Preferences
Theoretical and computational studies are instrumental in elucidating the preferred mechanisms of reactions involving complex substrates. For this compound, a key question is how the cyclopropyl and fluoro substituents influence reaction pathways.
The stability of the cyclopropyl group is a significant mechanistic consideration. In certain reactions, cyclopropyl rings can undergo ring-opening if a radical or highly unstable cationic intermediate forms on the adjacent carbon. However, experimental and computational studies on a borane-catalyzed coupling reaction demonstrated that a cyclopropyl-containing carboxylic acid was well-tolerated, proceeding to the ester product without ring-opening. This strongly suggests that the reaction proceeds through an ionic mechanism rather than a radical-based one, as the latter would likely lead to cleavage of the strained cyclopropyl ring.
Advanced Spectroscopic Studies for Mechanistic Elucidation
While basic spectroscopy (e.g., ¹H NMR, ¹³C NMR, IR) is used for routine identification, advanced techniques are required to uncover the dynamic processes and subtle interactions that define a reaction mechanism.
Spectroscopic Monitoring of Reaction Kinetics
Understanding the rate at which reactants are consumed and products are formed is fundamental to mechanistic elucidation. Advanced spectroscopic methods allow for real-time monitoring of reaction kinetics.
For reactions involving chromophoric species, stopped-flow spectrophotometry is a powerful technique. It has been used to determine pseudo-first-order rate constants for reactions of tetrazine derivatives, which are structurally related to substituted aromatics. acs.org This method allows for the rapid mixing of reactants and immediate measurement of absorbance changes, providing kinetic data on fast reactions.
| Technique | Principle | Applicability to this compound Reactions | Reference Example |
|---|---|---|---|
| Stopped-Flow Spectrophotometry | Measures rapid changes in UV-Vis absorbance after mixing reactants. | Suitable for reactions where reactants or products have a distinct chromophore. | Kinetics of tetrazine reactions. acs.org |
| In-situ ¹⁹F NMR Spectroscopy | Monitors changes in the concentration of fluorine-containing species over time. | Ideal due to the presence of the fluorine atom, offering high sensitivity and clear spectral windows. | Formation of products from 3-fluorobenzoic acid. researchgate.net |
Probing Molecular Interactions with Advanced NMR Techniques
Advanced NMR techniques go beyond simple structure confirmation to reveal through-space and through-bond correlations, providing definitive evidence of molecular geometry and intermolecular interactions. For derivatives of this compound, these techniques are crucial for assigning complex spectra and understanding how the substituents interact.
In complex molecules synthesized from precursors like this compound, the ¹H NMR spectra can be crowded. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning proton and carbon signals. Furthermore, the Nuclear Overhauser Effect (NOE) can be measured using NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, which helps to determine the molecule's conformation and the orientation of substituents relative to each other.
For example, in the characterization of a complex quinoline (B57606) derivative, the observation of a D₂O exchangeable proton signal at a downfield chemical shift (δ ~13 ppm) is strong evidence of a carboxylic acid proton involved in hydrogen bonding. cas.cz The precise chemical shifts of the cyclopropyl and aromatic protons provide detailed information about the electronic environment created by the neighboring functional groups. Solid-state NMR spectroscopy, particularly using fast magic-angle spinning (MAS), can also be used to study intermolecular interactions and polymorphism in benzoic acid derivatives by resolving distinct signals for molecules in different solid-state environments. rsc.org
| Compound | Proton Type | Chemical Shift (δ ppm) | Inferred Interaction |
|---|---|---|---|
| 2-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)ethynyl)-4-fluorobenzoic acid | Cyclopropyl (CH) | 2.95–3.01 (m) | Proximity to aromatic and alkyne groups. |
| Cyclopropyl (CH₂) | 1.18–1.20 (m) | Shielded environment of the cyclopropyl ring. | |
| Carboxylic Acid (OH) | 13.59 (s, D₂O exchangeable) | Intra- or intermolecular hydrogen bonding. |
Note: Data is for a complex derivative, illustrating the type of information gained from advanced NMR analysis.Future Research Directions
Development of Novel Reaction Methodologies
The synthesis of derivatives from 2-cyclopropyl-6-fluorobenzoic acid predominantly relies on traditional transformations of the carboxylic acid group. The development of novel reaction methodologies could significantly expand the accessible chemical space.
Modern catalytic methods offer promising avenues. Photoredox catalysis , for instance, could enable previously challenging transformations under mild conditions. sioc-journal.cn This technique could be applied to C-H functionalization of the aromatic ring or the cyclopropyl (B3062369) moiety, or for decarboxylative coupling reactions to form new C-C bonds. nih.govacs.orgresearchgate.netrsc.org Transition-metal-catalyzed reactions, where the carboxylic acid acts as a directing group, are another fertile ground for exploration. rsc.org Ruthenium or rhodium catalysts could facilitate cascade annulations with alkynes or alkenes, leading to complex polycyclic structures. rsc.orgscispace.com Furthermore, modern decarboxylative cross-coupling reactions represent a powerful strategy to replace the carboxylic acid group with other functionalities, moving beyond simple amide formation. rsc.orgbeilstein-journals.org
| Potential Reaction Type | Proposed Catalyst System | Potential Product Class |
| Photoredox C-H Arylation | Organic Photocatalyst (e.g., Acridinium) + Ni Catalyst | Biaryl derivatives |
| Rh-Catalyzed Annulation | [Rh(III)] catalyst + Alkyne | Substituted Isochromanones |
| Pd-Catalyzed Decarboxylative Coupling | Pd(0) catalyst + Aryl Halide | 2-Aryl-1-cyclopropyl-3-fluorobenzene |
| Ru-Catalyzed C-H Activation | [Ru(II)] catalyst + Alkylidenecyclopropane | Spirocyclic compounds |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound has not been fully explored. The interplay between the three distinct functional groups—carboxylic acid, fluorine, and cyclopropyl—could be exploited to achieve novel chemo- and regioselective transformations. uni-muenchen.denih.gov
Future work should investigate reactions that selectively target one functional group while the others remain intact. For example, the development of catalytic systems that enable nucleophilic aromatic substitution (SNAr) of the fluorine atom, which is typically difficult, would be highly valuable. The cyclopropyl group, often viewed as a stable phenyl bioisostere, could potentially undergo strain-release reactions or C-H functionalization to introduce further complexity. acs.org
Moreover, the carboxylic acid itself can be used in more sophisticated ways than just forming amides or esters. It can participate in cascade reactions where it acts as a temporary directing group before being cleaved or incorporated into a new ring system. irb.hr Exploring such intercepted transformations could lead to the rapid assembly of complex molecular architectures from a simple starting material. irb.hr
| Functional Group | Underutilized Reactivity Mode | Potential Reaction |
| Fluorine | Catalytic Nucleophilic Aromatic Substitution (SNAr) | Replacement of -F with -OR, -NR2, etc. |
| Cyclopropyl Ring | Transition-Metal-Catalyzed Ring Opening | Functionalized alkyl chains |
| Aromatic Ring | Carboxyl-Directed C-H Functionalization | Introduction of substituents at the C5 position |
| Carboxylic Acid | Cascade/Annulation Reactions | Synthesis of polycyclic heterocyclic systems |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers powerful tools to guide and accelerate synthetic research. For this compound, computational modeling can provide deep insights into its structure, properties, and reactivity.
Density Functional Theory (DFT) can be employed to analyze the conformational landscape, understanding how the bulky cyclopropyl group and the fluorine atom influence the orientation of the carboxylic acid. nih.gov Such studies can explain and predict the molecule's acidity and its interaction with catalysts and reagents. rsc.orgmdpi.comresearchgate.net DFT calculations are also crucial for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states for novel reactions, thereby reducing the need for extensive experimental screening. researchgate.netrsc.org
Beyond DFT, machine learning (ML) is emerging as a transformative tool in chemical synthesis. cecam.org ML models can be trained on reaction data to predict the outcomes of reactions, suggest optimal conditions, or even propose entirely new synthetic routes. nih.govarxiv.orgnih.gov For a molecule like this compound, an ML approach could predict its reactivity in various transformations or identify the best catalysts for a desired functionalization. acs.org
| Computational Tool | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Conformational Analysis | Most stable conformer, rotational barriers |
| DFT | Reaction Mechanism Studies | Transition state energies, activation barriers for novel reactions |
| Machine Learning (ML) | Reactivity Prediction | Likelihood of success for a given reaction type |
| ML / AI | Retrosynthesis Planning | Novel synthetic routes to complex targets |
Sustainable and Efficient Synthesis Scale-Up Approaches
As the demand for complex fluorinated building blocks grows, developing sustainable and efficient manufacturing processes is paramount. dovepress.com Future research should focus on moving away from traditional batch processes towards more modern, intensified methods. mdpi.com
Continuous flow chemistry is a particularly promising approach. sci-hub.se Performing reactions in microreactors or flow reactors offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and often improves yields and purity. acs.orgacs.orggoogle.com This technology is well-suited for the synthesis of pharmaceutical intermediates and can facilitate reactions that are difficult or hazardous to run on a large scale in batch. researchgate.net The synthesis of substituted benzoic acids and their derivatives has already been successfully demonstrated in flow systems. google.comresearchgate.net
In addition to flow chemistry, a broader adoption of green chemistry principles is necessary. rsc.org This includes the use of environmentally benign solvents, the development of recyclable catalysts, and the design of processes that minimize waste (high atom economy). mdpi.comiict.res.in Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for the sustainable synthesis and derivatization of this compound. mdpi.com
| Approach | Traditional Batch Synthesis | Sustainable Flow Synthesis |
| Safety | Risks associated with large volumes of reagents and exotherms. | Enhanced safety due to small reaction volumes and superior heat transfer. google.com |
| Efficiency | Often requires lengthy reaction times and complex workups. | Faster reaction times, potential for in-line purification, and easier automation. acs.org |
| Scalability | Scaling up can be non-linear and problematic. | Straightforward scaling by running the system for longer or using parallel reactors. |
| Sustainability | Can generate significant solvent and reagent waste. | Reduced solvent usage and potential for catalyst recycling. rsc.org |
Q & A
Advanced Research Question
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism.
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or defluorinated products).
- Controls : Include stable analogs (e.g., 2-cyclopropyl-6-chlorobenzoic acid) to isolate fluorine-specific effects .
What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Advanced Research Question
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., C-4 position due to fluorine’s electron-withdrawing effect).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energy.
- Benchmarking : Validate predictions against experimental kinetic data (e.g., for reactions with amines) .
How can researchers mitigate decomposition during long-term storage of this compound?
Basic Research Question
- Storage Conditions : Store at −20°C in amber vials under inert gas (N/Ar) to prevent oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Additives : Include free-radical scavengers (e.g., BHT) in solid-state formulations .
What are the best practices for synthesizing isotopically labeled this compound (e.g., 13C^{13}\text{C}13C, 18F^{18}\text{F}18F)?
Advanced Research Question
- Labeling : Use nucleophilic fluorination with K/Kryptofix 222 on a bromo precursor.
- Incorporation : Introduce -cyclopropane via labeled cyclopropanation reagents (e.g., I).
- Purification : Employ semi-preparative HPLC with radiometric detection for products .
How can researchers validate the purity of this compound batches for pharmacological studies?
Basic Research Question
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection (254 nm).
- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.
- Spectroscopic Purity : Ensure NMR peaks integrate to expected proton ratios and show no extraneous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
